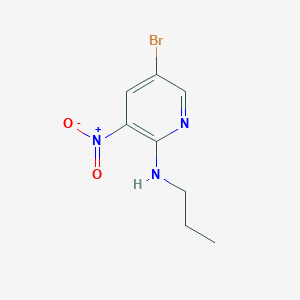

5-Bromo-3-nitro-N-propylpyridin-2-amine

Beschreibung

5-Bromo-3-nitro-N-propylpyridin-2-amine (CAS: 1033202-50-4) is a pyridine derivative featuring a bromine atom at position 5, a nitro group at position 3, and an N-propylamine substituent at position 2. Its molecular formula is C₈H₁₀BrN₃O₂, with a molecular weight of 260.10 g/mol. Regulatory data classify it under GHS guidelines, requiring careful handling due to its hazardous nature .

Eigenschaften

IUPAC Name |

5-bromo-3-nitro-N-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-2-3-10-8-7(12(13)14)4-6(9)5-11-8/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSFLRGZSROPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674449 | |

| Record name | 5-Bromo-3-nitro-N-propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-50-4 | |

| Record name | 5-Bromo-3-nitro-N-propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The preparation of 5-Bromo-3-nitro-N-propylpyridin-2-amine typically involves:

- Starting from 2-aminopyridine or a related pyridine derivative.

- Selective bromination at the 5-position.

- Introduction of the nitro group at the 3-position.

- Alkylation of the amino group at the 2-position with a propyl group.

This sequence requires careful control of reaction conditions to avoid over-halogenation or unwanted side reactions.

Bromination of 2-Aminopyridine Derivatives

Bromination is commonly achieved using N-bromosuccinimide (NBS) in acetone at low temperatures (~10 °C). This method selectively introduces bromine at the 5-position of 2-aminopyridine derivatives.

- Key points:

- Use of stoichiometric amounts of NBS to avoid over-bromination, which leads to by-products such as 2-amino-3,5-dibromopyridine.

- Slow addition of NBS over about 0.5 to 1 hour improves selectivity.

- After reaction, recrystallization from ethanol yields the brominated intermediate with high purity (~95% yield reported for similar compounds).

| Parameter | Condition | Outcome |

|---|---|---|

| Brominating agent | NBS (1 equivalent) | Selective mono-bromination |

| Solvent | Acetone | Good solubility, reaction medium |

| Temperature | 10 °C | Controls reaction rate |

| Reaction time | 0.5 - 1 hour (NBS addition) + 0.5 h stirring | High yield, minimized by-products |

| Purification | Recrystallization from ethanol | ~95% yield, 97% purity |

Introduction of Nitro Group at 3-Position

Nitration of the brominated intermediate is performed using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

- Example from similar compounds (2-amino-5-chloropyridine nitration) shows:

| Parameter | Condition | Outcome |

|---|---|---|

| Nitrating agents | Concentrated H2SO4 and HNO3 | Efficient nitration |

| Temperature | Controlled (ambient to moderate) | Prevents decomposition |

| Reaction time | Variable, typically a few hours | High yield nitration |

| Product purification | Crystallization or filtration | Pure nitro compound |

N-Propylation of 2-Amino Group

The final step is the alkylation of the amino group at the 2-position to introduce the propyl substituent, forming the N-propyl amine.

- Common alkylation methods include:

- SN2 reaction of the amino group with a primary alkyl halide (e.g., 1-bromopropane).

- Use of base (e.g., sodium or potassium hydroxide) to deprotonate the amine, enhancing nucleophilicity.

- Avoidance of over-alkylation by controlling stoichiometry and reaction time.

| Parameter | Condition | Outcome |

|---|---|---|

| Alkylating agent | 1-Bromopropane or equivalent | Propyl group introduction |

| Base | NaOH or KOH | Deprotonates amine |

| Solvent | Polar aprotic or aqueous medium | Facilitates SN2 reaction |

| Temperature | Ambient to moderate (25-50 °C) | Controls reaction rate |

| Reaction time | Several hours | High yield secondary amine |

| Purification | Extraction and crystallization | Pure N-propyl amine |

Summary Table of Preparation Steps

Research Findings and Considerations

- Control of by-products: Bromination can lead to dibrominated impurities; controlling NBS amount and reaction temperature is critical.

- Scalability: The bromination and nitration steps have been successfully scaled with maintained yields and purity, indicating industrial feasibility.

- Purification: Recrystallization and filtration are effective for isolating intermediates and final products with high purity.

- Reaction monitoring: Use of HPLC and TLC is recommended to track reaction progress and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

-

Reduction: : The nitro group in 5-Bromo-3-nitro-N-propylpyridin-2-amine can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

-

Substitution: : The bromine atom can undergo nucleophilic substitution reactions. For example, it can be replaced by a variety of nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with Pd/C, iron powder with hydrochloric acid.

Substitution: Sodium thiolate, primary or secondary amines, sodium alkoxide.

Major Products

Reduction: 5-Amino-3-nitro-N-propylpyridin-2-amine.

Substitution: 5-Substituted-3-nitro-N-propylpyridin-2-amines, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-3-nitro-N-propylpyridin-2-amine has been explored for its potential as a pharmacophore . The nitro and bromine groups can interact with biological targets, making it a candidate for drug development aimed at specific enzymes or receptors. Notably, compounds with similar structures have shown promising activities in:

- Antimicrobial applications.

- Anti-inflammatory effects.

- Antitumoral properties.

For example, research indicates that derivatives of pyridine compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug design .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. The presence of multiple reactive sites allows for various modifications:

- The nitro group can be reduced to an amino group, leading to derivatives with enhanced biological activity.

- The bromine atom can undergo nucleophilic substitution reactions, facilitating the formation of new compounds with diverse functionalities.

Industrial Applications

Industrially, this compound is utilized in producing specialty chemicals and materials. Its derivatives find applications in:

- The development of dyes and pigments .

- The formulation of polymers and other advanced materials.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various nitro-substituted pyridines found that compounds similar to this compound exhibited significant activity against several bacterial strains. This highlights its potential as a lead compound in developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

Research into the anti-inflammatory effects of pyridine derivatives demonstrated that certain compounds could effectively inhibit COX enzymes. In vitro studies indicated that modifications to the nitro and amino groups significantly enhanced their efficacy compared to standard drugs like celecoxib .

Wirkmechanismus

The mechanism of action of 5-Bromo-3-nitro-N-propylpyridin-2-amine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with amino acid residues in proteins, influencing their activity. The propylamine group enhances its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Pyridine Derivatives

Biologische Aktivität

5-Bromo-3-nitro-N-propylpyridin-2-amine is a compound characterized by its unique structural features, including a bromine atom at the 5-position, a nitro group at the 3-position, and a propylamine group at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and antitumoral domains.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound's reactivity is influenced by the presence of electron-withdrawing groups such as bromine and nitro, which can enhance its interaction with biological targets.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. Similar compounds have shown effectiveness against various pathogens, including bacteria and protozoa. For instance, nitroimidazole derivatives are well-documented for their efficacy against anaerobic bacteria and protozoa by generating toxic radicals upon reduction .

Case Study:

In a comparative study, derivatives with nitro groups demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) in the range of 20–30 μM .

Anti-inflammatory Activity

Compounds containing nitro groups have been implicated in anti-inflammatory responses. They can modulate cellular signaling pathways by interacting with proteins involved in inflammation. Nitro fatty acids, for example, have been shown to influence the function of signaling proteins during inflammatory processes .

Research Findings:

Studies indicate that nitro derivatives exhibit inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammation. The presence of nitro groups enhances their pharmacodynamic properties, making them promising candidates for anti-inflammatory therapies .

Antitumoral Activity

The antitumoral potential of nitroaromatic compounds is particularly noteworthy in hypoxic conditions often found in tumors. These compounds can act as prodrugs that become activated under low oxygen levels, selectively targeting cancer cells while sparing normal tissues.

Research Insights:

Research has highlighted that compounds like this compound may serve as leads for developing new anticancer drugs. The presence of a nitro group at specific positions has been correlated with enhanced antitumoral activity against various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 5-Bromo-6-methyl-3-nitropyridin-2-amine | 0.91 | Methyl substitution at the 6-position |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 0.90 | Different positioning of amino and bromo groups |

| 5-Bromo-6-chloro-3-nitropyridin-2-amine | 0.84 | Chlorine substitution instead of methyl |

These comparisons highlight how specific substitutions can affect biological activity and chemical reactivity.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify propyl chain integration (δ 0.8–1.5 ppm for CH₃, δ 1.5–3.0 ppm for CH₂) and aromatic proton splitting patterns.

- IR Spectroscopy : Confirm nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

- HPLC-MS : Assess purity (>98%) and molecular ion peak ([M+H]⁺ expected at ~274 m/z) .

Validation : Cross-reference with X-ray crystallography if single crystals are obtainable.

How does solvent polarity influence the efficiency of N-propylation in the final synthesis step?

Advanced Research Question

Polar aprotic solvents (DMF, DMSO) enhance alkylation by stabilizing the transition state. Comparative studies show:

- DMF : Higher yields (75–85%) due to improved solubility of intermediates.

- THF : Lower yields (50–60%) but easier post-reaction purification.

Optimization Strategy : - Screen solvents using a Design of Experiments (DoE) approach.

- Adjust base strength (e.g., NaH vs. K₂CO₃) to balance reactivity and side reactions .

What computational tools can predict the compound’s reactivity in novel reaction pathways?

Advanced Research Question

- Quantum Chemical Calculations (DFT) : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Retrosynthetic Software (ICReDD) : Proposes feasible routes using databases like Reaxys and Pistachio .

Case Study : Predicting the feasibility of Buchwald-Hartwig amination using Pd-XPhos catalysts.

What strategies minimize degradation during the storage of this compound?

Basic Research Question

- Storage Conditions : Keep in amber vials at –20°C under inert gas (Ar/N₂).

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

Findings : Nitro groups are susceptible to photodegradation; use UV-blocking containers .

Notes

- Avoid commercial sources (e.g., BenchChem) per the guidelines.

- Methodological answers prioritize reproducibility and mechanistic clarity.

- Advanced questions integrate computational and experimental validation to address research gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.